molecular formula CBr2ClNO2 B120692 Dibromochloronitromethane CAS No. 1184-89-0

Dibromochloronitromethane

Cat. No. B120692
CAS RN: 1184-89-0
M. Wt: 253.28 g/mol
InChI Key: TWDGXJVDOONOHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds like dibromotetrachloroethane involves halogenating reagents for the conversion of sulfones to alkenes through the Ramberg-Bäcklund rearrangement. Dibromotetrachloroethane has been shown to replace ozone-depleting agents in this process, which could suggest that dibromochloronitromethane might be synthesized through similar halogenation reactions .

Molecular Structure Analysis

The molecular structure of chloronitromethane has been studied using gas-phase electron diffraction and theoretical calculations, revealing that the most stable conformer has a zero-degree dihedral angle between the C-Cl and N-O bonds. This information about chloronitromethane can be extrapolated to hypothesize about the molecular structure of dibromochloronitromethane, which likely has similar bond angles and lengths due to the presence of similar functional groups .

Chemical Reactions Analysis

The reactions of halogenated phenylnitromethanes with triethyl phosphite result in a variety of products, including benzonitrile, ethyl halide, and triethyl phosphate, as well as products of molecular rearrangement. This suggests that dibromochloronitromethane could also undergo complex reactions with phosphites, potentially leading to a range of organic products .

Physical and Chemical Properties Analysis

While the physical and chemical properties of dibromochloronitromethane are not directly reported, the properties of related compounds can provide some insights. For example, the determination of 1,2-dibromoethane in ambient air using gas chromatography-mass spectrometry indicates that dibromochloronitromethane might also be detectable using similar analytical techniques due to its likely volatility and reactivity . Additionally, the DNA adduct formation from 1,2-dibromoethane suggests that dibromochloronitromethane could also form adducts with biological molecules, which may have implications for its toxicity and interaction with living organisms .

Scientific Research Applications

Water Disinfection Byproducts Research

Dibromochloronitromethane (DBCNM) has been studied extensively as a disinfection byproduct (DBP) in drinking water. It's one of the halonitromethanes formed during water treatment processes involving chlorine and/or ozone, especially in waters containing bromide ions and natural organic matter. Research has focused on identifying these byproducts and understanding their cytotoxicity and genotoxicity. For example, Plewa et al. (2004) found that DBCNM, among other halonitromethanes, exhibited chronic cytotoxicity and acute genotoxicity in mammalian cells, indicating potential public health hazards (Plewa et al., 2004).

Analytical Chemistry and Decomposition Analysis

Analytical chemistry research has explored the decomposition behavior of DBCNM and other trihalogenated DBPs. Chen et al. (2002) discovered that DBCNM and similar compounds decompose under typical conditions used in gas chromatography/mass spectrometry (GC/MS) analyses. This decomposition can complicate the identification of these compounds in water samples, highlighting the need for careful analytical procedures (Chen et al., 2002).

Free Radical Chemistry in Water Treatment

The role of free radicals in water treatment has been a subject of investigation. Mezyk et al. (2006) measured the rate constants for reactions between various halonitromethanes, including DBCNM, and free radicals like hydroxyl radicals and hydrated electrons. This research aids in understanding the chemical kinetics involved in water disinfection processes (Mezyk et al., 2006).

Removal of Halonitromethanes from Water

Activated biochar has been used to remove halonitromethanes, including DBCNM, from groundwater. Klasson et al. (2013) demonstrated that activated biochar produced from almond shells effectively removed 100% of dibromochloropropane, a compound structurally similar to DBCNM, from municipal water wells (Klasson et al., 2013).

Mutagenicity Studies

Research has also focused on the mutagenic properties of halonitromethanes like DBCNM. Kundu et al. (2004) evaluated the mutagenicity of various HNMs, including DBCNM, in the Salmonella plate-incorporation assay, finding that all tested HNMs were mutagenic, highlighting potential health concerns (Kundu et al., 2004).

properties

IUPAC Name

dibromo-chloro-nitromethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CBr2ClNO2/c2-1(3,4)5(6)7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWDGXJVDOONOHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C([N+](=O)[O-])(Cl)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CBr2ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00152114
Record name Dibromochloronitromethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00152114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibromochloronitromethane

CAS RN

1184-89-0
Record name Dibromochloronitromethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001184890
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibromochloronitromethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00152114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.